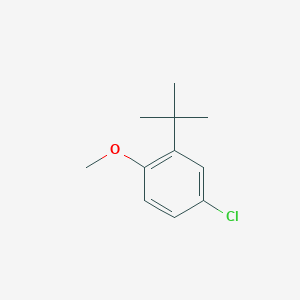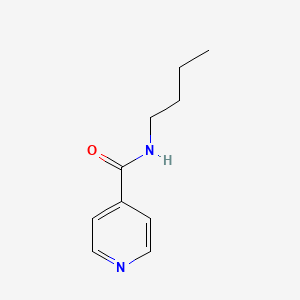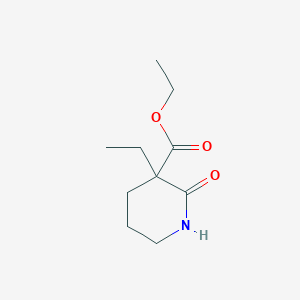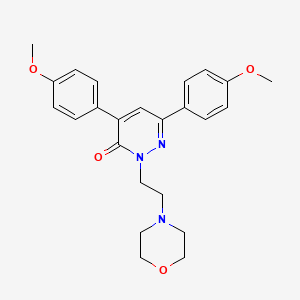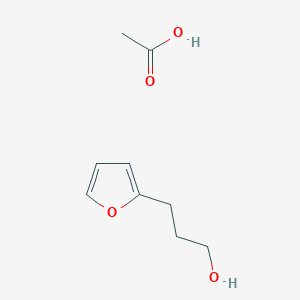
Acetic acid;3-(furan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(furan-2-yl)propan-1-ol is an organic compound that features a furan ring attached to a propanol chain, which is further connected to an acetic acid group. This compound is part of the furan derivatives family, known for their diverse biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of 1,4-diones to form the furan ring, followed by subsequent functionalization to introduce the propanol and acetic acid groups . Another method includes the bioreduction of precursors using biocatalysts like Lactobacillus paracasei to produce the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes that ensure high yield and purity. The use of eco-friendly reagents and green chemistry principles is becoming increasingly popular in the industrial synthesis of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan compounds .
Applications De Recherche Scientifique
Acetic acid;3-(furan-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Furan derivatives, including this compound, are being explored for their anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;3-(furan-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, disrupting their normal function and leading to antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: The simplest member of the furan family, known for its reactivity and biological activity.
2-Furoic Acid: An early furan derivative with antibacterial properties.
Furfuryl Alcohol: Used in the synthesis of resins and as a solvent.
Uniqueness
Acetic acid;3-(furan-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
13777-75-8 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
acetic acid;3-(furan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10O2.C2H4O2/c8-5-1-3-7-4-2-6-9-7;1-2(3)4/h2,4,6,8H,1,3,5H2;1H3,(H,3,4) |
Clé InChI |
PCUTYHJPXDKSIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=COC(=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


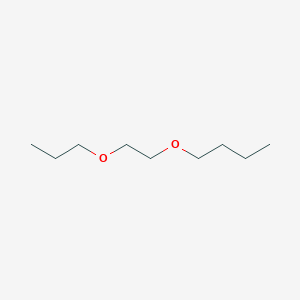
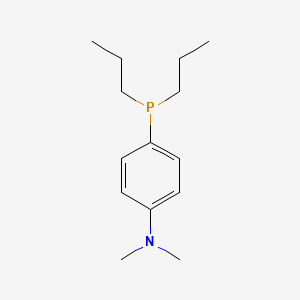
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

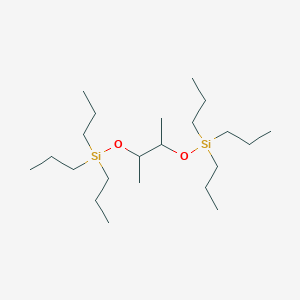
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)



